molecular formula C10H12BrNO2 B1334625 2-bromo-N-(2-methoxyphenyl)propanamide CAS No. 3351-93-7

2-bromo-N-(2-methoxyphenyl)propanamide

Cat. No.: B1334625
CAS No.: 3351-93-7
M. Wt: 258.11 g/mol
InChI Key: NCKXHHANTBQLTI-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H12BrNO2 It is a brominated derivative of propanamide, where the bromine atom is attached to the second carbon of the propanamide chain, and the amide nitrogen is bonded to a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxyphenyl)propanamide typically involves the bromination of N-(2-methoxyphenyl)propanamide. One common method is as follows:

    Starting Material: N-(2-methoxyphenyl)propanamide.

    Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).

    Solvent: An inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3).

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

The reaction proceeds via the electrophilic addition of bromine to the propanamide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.

    Reduction: Formation of N-(2-methoxyphenyl)propanamide.

    Oxidation: Formation of 2-hydroxy-N-(2-methoxyphenyl)propanamide.

Scientific Research Applications

2-bromo-N-(2-methoxyphenyl)propanamide has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-methylphenyl)propanamide: Similar structure but with a methyl group instead of a methoxy group.

    2-bromo-N-(4-methoxyphenyl)propanamide: Similar structure but with the methoxy group in the para position.

    2-chloro-N-(2-methoxyphenyl)propanamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-bromo-N-(2-methoxyphenyl)propanamide is unique due to the presence of both a bromine atom and a methoxy group, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7(11)10(13)12-8-5-3-4-6-9(8)14-2/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKXHHANTBQLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383500
Record name 2-bromo-N-(2-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3351-93-7
Record name 2-bromo-N-(2-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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